2-Cyclohexylmandelicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

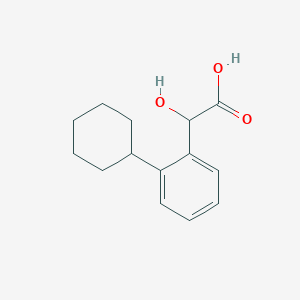

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(2-cyclohexylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C14H18O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2,(H,16,17) |

InChI Key |

IYARFMGWMMKLOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Cyclohexylmandelic acid

Technical Guide: 2-Cyclohexylmandelic Acid (Phenylcyclohexylglycolic Acid)

Executive Summary

2-Cyclohexylmandelic acid (also known as

This guide details the physicochemical properties, synthetic pathways (including selective hydrogenation and Grignard protocols), and the downstream application of this compound in Active Pharmaceutical Ingredient (API) manufacturing. It serves as a reference for process chemists and researchers optimizing the synthesis of anticholinergic scaffolds.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

| Common Synonyms | |

| CAS Number | 4335-77-7 (Racemic); 20585-34-6 ((S)-Isomer) |

| Molecular Formula | C |

| Molecular Weight | 234.29 g/mol |

| Stereochemistry | Chiral center at the |

Structural Insight: The molecule features a steric bulk created by the geminal phenyl and cyclohexyl groups. This steric hindrance is crucial for the pharmacological profile of its derivatives, preventing rapid hydrolysis of the ester bond in vivo while fitting into the muscarinic acetylcholine receptor pocket.

Physicochemical Properties

| Property | Value / Characteristic |

| Appearance | White to off-white crystalline powder |

| Melting Point | 161 – 167 °C |

| Solubility | Soluble in ethanol, methanol, chloroform, and ethyl acetate. Sparingly soluble in water. |

| pKa | ~3.5 – 3.8 (Estimated; slightly weaker acid than mandelic acid due to the inductive effect of the cyclohexyl group) |

| Stability | Stable under normal conditions. Hygroscopic. Incompatible with strong oxidizing agents.[4] |

Synthetic Pathways

Two primary routes exist for the synthesis of 2-Cyclohexylmandelic acid: Selective Hydrogenation (Industrial Preferred) and Grignard Addition (Laboratory Scale).

Method A: Selective Hydrogenation of Benzilic Acid (Industrial Route)

This method is favored for large-scale production due to the low cost of the starting material, Benzilic Acid (Diphenylglycolic acid). The challenge lies in selectively reducing one phenyl ring to a cyclohexyl ring without over-reducing to dicyclohexylglycolic acid.

-

Precursor: Benzilic Acid (Diphenylglycolic acid)

-

Reagents: H

gas, Catalyst (Rh/C or PtO -

Conditions: Moderate pressure (30–50 psi), 50–60 °C.

Protocol:

-

Dissolve Benzilic acid (0.1 mol) in glacial acetic acid (150 mL).

-

Add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol% loading).

-

Pressurize the hydrogenation vessel to 40 psi with H

gas. -

Stir at 60 °C. Monitor reaction progress via HPLC to stop precisely when the mono-cyclohexyl product peaks (preventing formation of the dicyclohexyl impurity).

-

Filter the catalyst over Celite.

-

Concentrate the filtrate in vacuo. Recrystallize from toluene/heptane to yield the product.

Method B: Grignard Addition (Laboratory Route)

This method offers high specificity but uses sensitive reagents.

-

Reagents: Cyclohexylmagnesium bromide, Benzoylformic acid (or Ethyl Benzoylformate).

-

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

-

Prepare Cyclohexylmagnesium bromide (1.2 eq) in anhydrous THF under N

. -

Cool the solution to 0 °C.

-

Dropwise add a solution of Ethyl Benzoylformate (1.0 eq) in THF.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench with saturated NH

Cl solution. -

Extract with Ethyl Acetate.[1]

-

Hydrolyze the ester (if ester was used) using NaOH/MeOH, followed by acidification to precipitate the free acid.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the retrosynthetic logic and the downstream conversion to Oxybutynin.

Figure 1: Synthetic pathways for 2-Cyclohexylmandelic acid and its conversion to Oxybutynin.

Pharmaceutical Applications

Role in Oxybutynin Synthesis: 2-Cyclohexylmandelic acid is the acid moiety of the ester drug Oxybutynin . The synthesis involves the esterification of this acid with 4-(diethylamino)-2-butyn-1-ol (or its chloride derivative).

-

Reaction Type: Nucleophilic Substitution / Esterification.

-

Key Reagent: 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl

) to activate the acid, followed by the alcohol. -

Stereochemical Considerations: Oxybutynin is typically administered as a racemate.[3][5][6] However, the (R)-enantiomer of 2-cyclohexylmandelic acid yields (R)-Oxybutynin, which has significantly higher affinity for M1 and M3 muscarinic receptors compared to the (S)-isomer.

Metabolic Context: In the human body, Oxybutynin is metabolized by CYP3A4.[3][7] One of the metabolites is the free 2-Cyclohexylmandelic acid (often referred to as Phenylcyclohexylglycolic acid in metabolic studies). This metabolite is largely inactive regarding antimuscarinic activity, unlike the active metabolite N-desethyloxybutynin.

Analytical Characterization

To ensure the purity required for pharmaceutical use (typically >99.5%), the following methods are standard:

-

HPLC (Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) gradient.

-

Detection: UV at 210 nm (low wavelength required due to lack of extensive conjugation beyond the single phenyl ring).

-

-

Chiral HPLC (Enantiomeric Excess):

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Purpose: Essential if synthesizing enantiopure (R)-Oxybutynin.

-

-

NMR Spectroscopy (

H, 300 MHz, CDCl- 7.2–7.6 (m, 5H, Phenyl).

-

2.3–2.4 (m, 1H, Cyclohexyl CH-

-

1.0–1.8 (m, 10H, Cyclohexyl CH

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

-

-

Handling: Use local exhaust ventilation. Avoid dust formation.[8] Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature requires protection from moisture.

References

- Preparation of R-(+)-alpha-cyclohexyl mandelic acid. Google Patents.

-

Oxybutynin: Mechanism of Action and Clinical Pharmacology. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis of cyclohexylphenylglycolic acid via hydrogenation. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

-

Benzilic Acid Rearrangement and Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Pharmacokinetics and Therapeutic Efficacy of Oxybutynin Formulations. ResearchGate. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20090247628A1 - Substituted phenylcyclohexylglycolates - Google Patents [patents.google.com]

- 7. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID | 20585-34-6 [amp.chemicalbook.com]

2-Cyclohexylmandelic acid CAS number and molecular weight

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical identity, synthesis protocols, and critical application data for 2-Cyclohexylmandelic acid (also known as

Primary Application: Key Intermediate in Anticholinergic Synthesis (e.g., Oxybutynin)

Chemical Identity & Core Metrics[1][2]

2-Cyclohexylmandelic acid is a chiral building block primarily utilized in the synthesis of muscarinic antagonists. In the context of drug development, it is most frequently encountered as the critical "acid moiety" coupled with amino-alkynes to form drugs like Oxybutynin .

Note on Nomenclature: While the user query specifies "2-Cyclohexylmandelic acid," the IUPAC standard and industry preference often default to

Physicochemical Data Table

| Metric | Specification |

| CAS Number (Racemic) | 4335-77-7 |

| CAS Number (R-Isomer) | 71006-03-6 |

| CAS Number (S-Isomer) | 163060-60-2 |

| Molecular Weight | 234.29 g/mol |

| Molecular Formula | |

| IUPAC Name | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164–167 °C (Racemic) |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water |

| pKa | ~3.5 (Carboxylic acid proton) |

Critical Application: Oxybutynin Synthesis[3]

The primary utility of 2-Cyclohexylmandelic acid is its role as the lipophilic "anchor" in the structure of Oxybutynin (Ditropan), a medication used to treat overactive bladder. The steric bulk of the cyclohexyl and phenyl groups at the

Mechanism of Synthesis

The synthesis generally involves the esterification of 2-Cyclohexylmandelic acid (or its methyl ester) with 4-(diethylamino)-2-butynyl alcohol.

Figure 1: Synthetic pathway illustrating the pivotal role of 2-Cyclohexylmandelic acid in the production of Oxybutynin. The Grignard addition establishes the quaternary chiral center.

Synthesis Protocol: Grignard Route

Objective: Synthesis of racemic 2-Cyclohexylmandelic acid via Grignard addition. Scale: Laboratory (10g scale). Safety Precaution: Grignard reagents are moisture-sensitive. All glassware must be flame-dried and flushed with Nitrogen/Argon.

Reagents & Materials[3][4][5][6][7][8][9]

-

Substrate: Phenylglyoxylic acid (or Methyl Phenylglyoxylate).

-

Reagent: Cyclohexylmagnesium bromide (2.0 M in diethyl ether or THF).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quench: 1N HCl (aq).

Step-by-Step Methodology

Phase 1: Preparation of the Electrophile

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve 5.0 g of Phenylglyoxylic acid in 50 mL of anhydrous THF.

-

Inert Atmosphere: Seal the system and purge with

gas for 15 minutes. -

Thermal Control: Cool the solution to 0 °C using an ice/water bath. Causality: Lower temperature prevents side reactions and controls the exotherm of the subsequent addition.

Phase 2: Grignard Addition[1][2][3]

-

Addition: Slowly add Cyclohexylmagnesium bromide (2.2 equivalents) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Self-Validating Check: The solution should turn cloudy or change color (often yellow/brown). If no exotherm is observed, check reagent quality.

-

-

Reaction: Once addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

-

Monitoring: Monitor consumption of starting material via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

-

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture back to 0 °C. Carefully add 1N HCl dropwise until pH < 2. Caution: Vigorous gas evolution (

) will occur. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Toluene or Hexane/Ethyl Acetate to yield pure 2-Cyclohexylmandelic acid.

Analytical Profiling

To ensure the integrity of the intermediate before proceeding to drug synthesis, the following analytical parameters should be verified.

HPLC Method (Purity Assessment)[7][10][11][12]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 -

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 210 nm (Carboxyl group absorption) and 254 nm (Phenyl ring).

-

Retention Time: Expect elution of CHPGA around 8–10 minutes depending on dead volume.

NMR Characterization ( NMR, 400 MHz, )

-

Aromatic Region:

7.2–7.6 ppm (Multiplet, 5H, Phenyl group). -

Chiral Center Hydroxyl:

~3.5–4.0 ppm (Broad singlet, 1H, -OH, exchangeable with -

Cyclohexyl Ring:

1.0–2.0 ppm (Complex multiplet, 11H, Cyclohexyl protons).-

Diagnostic Signal: The methine proton of the cyclohexyl group adjacent to the quaternary center usually appears distinct from the methylene envelope.

-

Safety & Handling (E-E-A-T)

Hazard Identification (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety Protocol

When handling 2-Cyclohexylmandelic acid in a synthesis workflow:

-

Solubility Check: Before attempting extraction, verify the pH of the aqueous layer. The compound is an acid; it will exist as a water-soluble carboxylate salt at pH > 7. Validation: Ensure pH is < 2 to drive the compound into the organic phase.

-

Moisture Control: During the Grignard synthesis step, any induction of cloudiness immediately upon adding the Grignard reagent to the flask (before mixing with substrate) indicates moisture contamination. Action: Abort and re-dry glassware if this occurs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97700, Cyclohexylphenylglycolic acid. Retrieved from [Link]

- Gawley, R. E., & Aube, J. (1996).Principles of Asymmetric Synthesis. Elsevier Science.

- U.S. Patent No. 6,090,971 (2000).Resolution process for cyclohexylphenyl glycolic acid. (Describes the isolation of enantiomers and synthesis via Grignard).

Sources

- 1. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]

- 2. US6090971A - Resolution process for cyclohexylphenyl glycolic acid - Google Patents [patents.google.com]

- 3. CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride - Google Patents [patents.google.com]

- 4. latamjpharm.org [latamjpharm.org]

- 5. Glycolic acid | SIELC Technologies [sielc.com]

Methodological & Application

Harnessing 2-Cyclohexylmandelic Acid for Efficient Chiral Resolution of Amines

An Application Guide for Drug Development Professionals

Senior Application Scientist Note: The separation of enantiomers from a racemic mixture, a process known as chiral resolution, remains a cornerstone of pharmaceutical development and manufacturing.[1][2] Enantiopure drugs are increasingly mandated by regulatory bodies due to the differential pharmacological and toxicological profiles of stereoisomers. Among the various techniques available, classical resolution via diastereomeric salt formation is a robust, scalable, and economically viable method.[3] This guide provides an in-depth exploration of 2-Cyclohexylmandelic acid (CHMA) as a highly effective chiral resolving agent, particularly for racemic amines, which are common structural motifs in active pharmaceutical ingredients (APIs). We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights to ensure reproducible and high-purity outcomes.

The Principle: A Tale of Two Solubilities

Chiral resolution by diastereomeric salt formation is an elegant application of fundamental stereochemistry. Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult.[2] The core strategy is to temporarily convert this enantiomeric pair into a pair of diastereomers, which do have distinct physical properties.[2]

This is achieved by reacting the racemic mixture—in this case, a basic amine (R/S)-Amine—with a single enantiomer of a chiral acid, such as (R)-2-Cyclohexylmandelic acid. This acid-base reaction yields a mixture of two diastereomeric salts:

-

(R)-Amine · (R)-CHMA

-

(S)-Amine · (R)-CHMA

These two salts are not mirror images of each other. Consequently, they exhibit different crystal lattice energies and, crucially, different solubilities in a given solvent system.[4][5] By carefully selecting the solvent and optimizing crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. This physical separation is the pivotal step of the resolution. Once separated, the enantiomerically pure amine can be liberated from the salt, and the valuable resolving agent can be recovered for reuse.[6]

Key Parameters for a Successful Resolution

The success of this technique is not accidental; it relies on the careful control of several experimental variables. A trial-and-error approach can be time-consuming and wasteful.[6] Consider the following pillars for building a robust protocol.

| Parameter | Importance & Causality | Typical Starting Points |

| Solvent Selection | This is the most critical factor.[7] The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow for the selective precipitation of only one salt upon cooling. It must create a significant solubility differential between the two salts. | Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Acetonitrile, or aqueous mixtures are common choices. A screening of several solvents is highly recommended. |

| Stoichiometry | The molar ratio of the resolving agent to the racemic amine influences yield and purity. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt, as it ensures there is excess amine to keep the more soluble salt from precipitating. | Start with a 1:1 molar ratio of racemic amine to resolving agent. If purity is low, explore using 0.5-0.6 equivalents of the resolving agent. |

| Temperature Profile | The cooling rate directly impacts crystal size and purity. Slow, controlled cooling promotes the formation of larger, more ordered crystals with higher diastereomeric purity. Rapid cooling can trap impurities and lead to the co-precipitation of both salts. | Dissolve at a moderately elevated temperature (e.g., 50-70°C). Cool slowly to room temperature over several hours, then potentially to a lower temperature (e.g., 0-5°C) to maximize yield.[7] |

| Stirring & Time | Adequate mixing is necessary to form the salt and achieve a supersaturated state. However, once cooling begins, the solution should be stirred gently or allowed to stand to facilitate crystal growth. Sufficient time must be allowed for the crystallization to reach equilibrium or the desired endpoint.[4] | Stir vigorously during salt formation. Allow the solution to cool with gentle or no stirring for 12-24 hours to promote crystallization. |

Experimental Workflows & Protocols

The overall process can be visualized as a cycle that separates the target enantiomer and regenerates the resolving agent for subsequent batches.

// Nodes Start [label="Racemic Amine +\n(R)-CHMA", fillcolor="#FBBC05", fontcolor="#202124"]; SaltFormation [label="1. Diastereomeric\nSalt Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="2. Selective Crystallization\n& Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolidSalt [label="Isolated Solid\n(e.g., (R)-Amine·(R)-CHMA)", fillcolor="#F1F3F4", fontcolor="#202124"]; MotherLiquor [label="Mother Liquor with\n(S)-Amine·(R)-CHMA", fillcolor="#F1F3F4", fontcolor="#202124"]; Liberation1 [label="3a. Liberation\n(add Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liberation2 [label="3b. Liberation\n(add Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EnantiomerR [label="Pure (R)-Amine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnantiomerS [label="Impure (S)-Amine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Recovery1 [label="4a. Recovery\n(add Acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Recovery2 [label="4b. Recovery\n(add Acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CHMA_recovered [label="Recovered (R)-CHMA", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> SaltFormation; SaltFormation -> Crystallization; Crystallization -> SolidSalt; Crystallization -> MotherLiquor; SolidSalt -> Liberation1; MotherLiquor -> Liberation2; Liberation1 -> EnantiomerR; Liberation2 -> EnantiomerS; Liberation1 -> Recovery1; Liberation2 -> Recovery2; Recovery1 -> CHMA_recovered; Recovery2 -> CHMA_recovered; CHMA_recovered -> Start [style=dashed, label="Recycle"]; } Caption: Overall workflow for chiral resolution and agent recovery.

Protocol 1: Diastereomeric Salt Formation & Crystallization

-

Objective: To form and selectively crystallize one diastereomeric salt from the mixture.

-

Scientist's Note: The choice of solvent here is paramount. This protocol assumes methanol is a suitable starting point, but an initial solvent screen is essential for a new racemic amine.

-

Preparation: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add the racemic amine (1.0 eq).

-

Dissolution: Add the chosen solvent (e.g., Methanol, approx. 10-20 volumes relative to the amine). Stir the mixture until the amine is fully dissolved. Gentle heating may be required.

-

Addition of Resolving Agent: Add solid (R)-2-Cyclohexylmandelic acid (1.0 eq) to the solution. An exothermic reaction is common as the salt forms.

-

Heating to Dissolution: Heat the mixture to a gentle reflux (or a temperature sufficient for complete dissolution, e.g., 60°C) and stir until a clear, homogeneous solution is obtained. This ensures both diastereomeric salts are fully dissolved.

-

Controlled Cooling: Turn off the heat source and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals (turbidity) should be observed. For optimal crystal growth, this cooling phase can be extended over several hours.

-

Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-5°C) for an additional 1-2 hours to maximize the precipitation of the less soluble salt.[7]

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor. This step is critical for achieving high diastereomeric purity.

-

Drying: Dry the isolated crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiopure Amine

-

Objective: To break the salt and isolate the free, enantiopure amine.

-

Scientist's Note: This is a standard acid-base workup. Ensure the pH is sufficiently basic to fully deprotonate the amine salt.

-

Suspension: Suspend the dried diastereomeric salt in a suitable solvent like dichloromethane or ethyl acetate. Add water to create a biphasic system.

-

Basification: While stirring vigorously, add an aqueous solution of a base (e.g., 1-2 M Sodium Hydroxide or Sodium Carbonate) dropwise. Monitor the pH of the aqueous layer, adjusting until it is basic (pH > 10). This deprotonates the amine and protonates the resolving agent, partitioning the free amine into the organic layer and the sodium salt of CHMA into the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and base.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched free amine.

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the amine using a suitable technique, such as chiral HPLC or NMR with a chiral shift reagent.

Protocol 3: Recovery of 2-Cyclohexylmandelic Acid

-

Objective: To recover the chiral resolving agent for cost-effective, sustainable processing.

-

Scientist's Note: Recovering the resolving agent is crucial for the economic feasibility of the process on a larger scale.

-

Acidification: Take the basic aqueous layer from Protocol 2, Step 3. Cool it in an ice bath.

-

Precipitation: While stirring, slowly add a strong acid (e.g., 2-4 M Hydrochloric Acid) until the solution is strongly acidic (pH < 2). 2-Cyclohexylmandelic acid, being sparingly soluble in acidic water, will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the recovered solid under vacuum.

-

Purity Check: Verify the purity and optical rotation of the recovered resolving agent before reuse to ensure no racemization has occurred.[5]

References

-

Wikipedia. Chiral resolution. [Link]

-

Singare, D. S., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. [Link]

-

Pharmachemmov. (2026). The Role of Mandelic Acid in Pharmaceutical Synthesis. [Link]

-

University of Strathclyde. (Thesis). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

-

The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

ACS Publications. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. [Link]

-

Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Stereochemistry/13.09%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]([Link]_ Mixtures_and_the_Resolution_of_Enantiomers)

-

Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC - NIH. [Link]

-

ResearchGate. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

-

Li, F. F., et al. (2015). Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. ResearchGate. [Link]

-

Atlantis Press. (2016). Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. [Link]

-

Science Alert. (2011). Extraction and Separation of Racemic α-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. [Link]

-

Shinde, A. H., et al. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PMC - PubMed Central. [Link]

- Google Patents. Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.

-

Cheng, K., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PMC. [Link]

-

PubMed Central. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. [Link]

-

Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

-

RSC Publishing. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. [Link]

-

Shinde, A. H., et al. (2025). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PubMed. [Link]

-

Scholl, M., et al. (2025). Synthesis of Enantiopure[8]Cyclorubicenes. PMC - NIH. [Link]

-

MDPI. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. [Link]

-

Chen, J., et al. (2020). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. PMC - NIH. [Link]

-

ChemRxiv. (Preprint). Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. [Link]

-

ResearchGate. (2007). Synthesis of enantiopure cyclitols from (±)-3-bromocyclohexene mediated by intramolecular oxyselenenylation employing (S,S)-hydrobenzoin and (S)-mandelic acid as chiral sources. [Link]

Sources

- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Application Note: High-Fidelity Synthesis of Cyclohexylmandelic Acid Derivatives via Grignard Addition

Part 1: Executive Summary & Mechanistic Strategy

The Synthetic Challenge

The synthesis of cyclohexylmandelic derivatives—specifically Methyl Cyclohexylmandelate —requires the nucleophilic addition of a bulky Cyclohexylmagnesium halide to a Phenylglyoxylate (benzoylformate) ester.

While conceptually simple, this reaction is a classic case study in chemoselectivity battles . The steric bulk of both the cyclohexyl ring and the phenylglyoxylate forces the reaction into a competition between two pathways:

-

Desired Pathway (

): Nucleophilic attack at the carbonyl carbon. -

Undesired Pathway (

):

Mechanistic Insight: The Six-Membered Transition State

To maximize yield, one must disrupt the six-membered cyclic transition state that facilitates hydride transfer. This is achieved not just by lowering temperature, but by manipulating the solvent sphere around the Magnesium atom.

Figure 1: Reaction Pathways & Competing Mechanisms

Caption: Divergent pathways for Cyclohexylmagnesium Chloride. The red path (reduction) is driven by sterics and heat; the blue path (addition) is the target.

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-purity synthesis.

| Parameter | Recommended Value | Scientific Rationale |

| Temperature | -10°C to 0°C | Balances reaction rate with suppression of |

| Solvent System | THF / Toluene (1:1) | THF coordinates Mg, breaking polymeric aggregates and increasing reactivity. Toluene acts as a co-solvent to moderate basicity and improve solubility of the final alkoxide. |

| Stoichiometry | 1.2 eq. Grignard | A slight excess accounts for moisture scavenging. Large excesses (>1.5 eq) promote side reactions (enolization/reduction). |

| Addition Rate | 0.5 - 1.0 mL/min | Strictly controlled to maintain internal temperature. Accumulation of unreacted reagent can lead to thermal runaways. |

| Quench | Sat. NH₄Cl (aq) | Mild acidic quench prevents the dehydration of the tertiary benzylic alcohol (a common degradation pathway for Oxybutynin intermediates). |

Part 3: Detailed Experimental Protocol

Materials Preparation

-

Reagent A: Methyl Benzoylformate (Methyl Phenylglyoxylate), >98% purity. Dry under vacuum if necessary.

-

Reagent B: Cyclohexylmagnesium Chloride (2.0 M in THF or Ether). Note: Titrate before use using salicylaldehyde phenylhydrazone method if the bottle is old.

-

Solvents: Anhydrous THF and Toluene (<50 ppm H₂O).

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Methyl Cyclohexylmandelate.

Step-by-Step Procedure

-

System Preparation:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a temperature probe.

-

Flame-dry the apparatus under vacuum and backfill with Nitrogen (x3).

-

-

Substrate Solution:

-

Charge Methyl Benzoylformate (10.0 mmol, 1.64 g) into the flask.

-

Add anhydrous THF (15 mL) and anhydrous Toluene (15 mL).

-

Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

-

-

Grignard Addition (The Critical Step):

-

Charge the addition funnel with Cyclohexylmagnesium Chloride (12.0 mmol, 6.0 mL of 2.0M solution).

-

Technique Tip: Add the Grignard reagent dropwise over 45–60 minutes.

-

Monitor: Ensure the internal temperature does not rise above 0°C. A yellow-to-brown color change is normal.

-

-

Aging:

-

Once addition is complete, allow the mixture to stir at 0°C for 1 hour.

-

Remove the cooling bath and allow to warm to room temperature (20–25°C) for 1 hour.

-

IPC (In-Process Control): Check via TLC (Hexane:EtOAc 8:2) or HPLC. Look for the disappearance of the keto-ester (UV active) and the appearance of the product (less UV active due to loss of conjugation).

-

-

Quench & Workup:

-

Cool the reaction mixture back to 0°C.

-

Slowly add Saturated Ammonium Chloride (NH₄Cl, 20 mL). Caution: Exothermic.

-

Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Water (20 mL) and Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil often solidifies upon standing. Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography to avoid hydrolysis of the ester on silica gel.

-

Part 4: Troubleshooting & Impurity Profiling

| Observation | Root Cause | Corrective Action |

| Low Yield / High "Reduction" Product | Temperature too high during addition. | Ensure T < 0°C. Switch solvent to pure Toluene/Ether (non-polar solvents suppress hydride transfer). |

| Starting Material Remains | Grignard reagent degraded (moisture).[1] | Titrate Grignard before use. Increase equivalents to 1.3–1.5. |

| Product Dehydration (Alkene formation) | Acidic workup was too harsh or heat used during drying. | Use NH₄Cl (mild) instead of HCl. Keep rotovap bath < 40°C. |

| Gumming/Solidification during addition | Poor solubility of Magnesium alkoxide. | Increase solvent volume. Add Toluene to solubilize the intermediate. |

Part 5: References

-

Vanden Eynde, J. J. (2023).[2] Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org.[2]

-

Sigma-Aldrich. (n.d.). Cyclohexylmagnesium chloride solution 2.0 M in diethyl ether. Product Specification.

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents with Esters. Master Organic Chemistry.

-

Organic Chemistry Portal. (2011). Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard Conditions.

-

Kachinsky, J. L. C., et al. (1987). Synthesis of Oxybutynin. U.S. Patent 4,105,703 (Reference to general cyclohexyl Grignard processes).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrogenation of Mandelic Acid to 2-Cyclohexylmandelic Acid

Welcome to the technical support center for the synthesis of 2-cyclohexylmandelic acid. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the catalytic hydrogenation of mandelic acid. Here, we delve into the nuances of this reaction, offering field-proven insights and troubleshooting strategies to enhance your yield and product purity. 2-Cyclohexylmandelic acid and its derivatives are valuable intermediates in the pharmaceutical industry, notably in the synthesis of anticholinergic drugs.[1] The seemingly straightforward hydrogenation of the aromatic ring of mandelic acid presents several challenges that can impact the reaction's efficiency and selectivity.

This document provides a comprehensive overview of the reaction, detailed troubleshooting in a question-and-answer format, and optimized experimental protocols to navigate the common pitfalls of this synthesis.

Reaction Fundamentals: The Pathway to 2-Cyclohexylmandelic Acid

The conversion of mandelic acid to 2-cyclohexylmandelic acid is a heterogeneous catalytic hydrogenation reaction. The primary transformation involves the saturation of the phenyl group of mandelic acid to a cyclohexyl ring in the presence of a metal catalyst and hydrogen gas.

The reaction can be generalized as follows:

Mandelic Acid + 3H₂ --(Catalyst)--> 2-Cyclohexylmandelic Acid

The mechanism involves the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring. The efficiency of this process is highly dependent on several interconnected parameters.

Caption: General reaction pathway for the hydrogenation of mandelic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of mandelic acid, providing explanations and actionable solutions.

Low or No Conversion

Q1: My reaction shows minimal to no consumption of mandelic acid. What are the potential causes?

A1: This is a frequent issue that can often be traced back to catalyst activity or the reaction setup.

-

Catalyst Inactivity: The catalyst may be deactivated or "poisoned."

-

Cause: Contaminants in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur, halides, and strong coordinating functional groups are common poisons.

-

Solution: Ensure high-purity reagents and solvents. If catalyst poisoning is suspected, consider pretreating your reagents or using a fresh batch of catalyst. Some catalysts, like palladium on carbon (Pd/C), may require pre-activation to remove surface oxides.[2]

-

-

Insufficient Hydrogen: The reaction is starved of hydrogen.

-

Cause: This could be due to a leak in the reaction system, an inadequate hydrogen supply, or poor mass transfer of hydrogen gas into the liquid phase.

-

Solution: Thoroughly check your reactor for leaks. Ensure a continuous and sufficient flow or pressure of hydrogen. Vigorous stirring is crucial to facilitate the dissolution of hydrogen gas and its contact with the catalyst particles.

-

-

Suboptimal Reaction Conditions: The temperature and/or pressure may be too low.

-

Cause: Aromatic ring hydrogenation is often more demanding than the reduction of other functional groups and typically requires elevated temperature and pressure to proceed at a reasonable rate.[3]

-

Solution: Gradually increase the reaction temperature and hydrogen pressure. Refer to the parameter optimization table below for recommended starting points.

-

Low Yield with Side Product Formation

Q2: My mandelic acid is consumed, but the yield of 2-cyclohexylmandelic acid is low. What are the likely side reactions?

A2: When the starting material is consumed but the desired product yield is low, side reactions are the primary culprits.

-

Hydrogenolysis: The most common side reaction is the hydrogenolysis of the benzylic hydroxyl group to form cyclohexylacetic acid.

-

Cause: This is particularly prevalent with palladium-based catalysts and under acidic conditions.[2] The C-O bond at the benzylic position is susceptible to cleavage.

-

Solution:

-

-

Incomplete Hydrogenation: The aromatic ring is only partially reduced.

-

Cause: Insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst can lead to the formation of cyclohexene or cyclohexadiene intermediates.

-

Solution: Increase the reaction time and/or hydrogen pressure. Ensure the catalyst loading is adequate.

-

-

Decarboxylation: At higher temperatures, decarboxylation of the carboxylic acid can occur.

-

Cause: High reaction temperatures can promote the loss of CO₂.

-

Solution: Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize decarboxylation.

-

Caption: Desired reaction versus common side reactions.

Catalyst Selection and Handling

Q3: What is the best catalyst for this hydrogenation, and are there any special handling procedures?

A3: The choice of catalyst is critical for both yield and selectivity.

-

Rhodium on Carbon (Rh/C): Generally considered the most effective catalyst for this transformation due to its high activity for aromatic ring hydrogenation and lower tendency to promote hydrogenolysis compared to palladium.[4]

-

Palladium on Carbon (Pd/C): A versatile and common hydrogenation catalyst, but it can lead to significant hydrogenolysis of the benzylic alcohol, reducing the yield of the desired product.[6][7]

-

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also active for aromatic hydrogenation but may require more forcing conditions (higher pressures and temperatures).

-

Raney Nickel: A cost-effective option, but it often requires high temperatures and pressures and may have lower selectivity.

Handling Procedures:

-

Pyrophoric Nature: Many hydrogenation catalysts, especially when dry and finely divided, are pyrophoric and can ignite upon exposure to air. Handle them in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).

-

Moisture Content: Catalysts are often supplied wet to mitigate their pyrophoric nature. The moisture content should be accounted for when weighing the catalyst.

-

Catalyst Loading: A typical catalyst loading is 1-10 mol% of the metal relative to the substrate. Higher loadings can increase the reaction rate but also the cost and potential for side reactions.

-

Filtration: After the reaction, the catalyst must be carefully filtered. It is best practice to filter the reaction mixture under an inert atmosphere to prevent the catalyst from igniting on the filter paper as the solvent evaporates.

Reaction Parameter Optimization

Q4: How can I systematically optimize the reaction conditions to maximize the yield?

A4: A systematic approach to optimizing temperature, pressure, and solvent is key.

| Parameter | General Effect on Reaction | Recommended Starting Conditions | Optimization Strategy |

| Temperature | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions like hydrogenolysis and decarboxylation and can be limited by thermodynamic equilibrium.[8][9] | 50-100 °C | Start at a lower temperature (e.g., 60 °C) and gradually increase in 10-20 °C increments while monitoring the reaction progress and side product formation. |

| Hydrogen Pressure | Higher pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate and can favor complete saturation of the aromatic ring. | 3-10 bar (45-150 psi) | If the reaction is slow or incomplete, increase the pressure. For many lab-scale reactions, balloon pressure may be insufficient for aromatic ring hydrogenation. |

| Solvent | The solvent can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface. | Acetic acid, ethanol, methanol, water | Acetic acid is often a good solvent for this reaction as it keeps the substrate dissolved. However, its acidity can promote hydrogenolysis with certain catalysts. Alcohols are also commonly used. Water can be a green solvent choice, but the solubility of mandelic acid may be a consideration.[2] |

| Substrate:Catalyst Ratio | A higher catalyst loading will increase the reaction rate but also the cost. | 1-5 mol% metal | Start with a lower loading (e.g., 1-2 mol%) and increase if the reaction is too slow. |

Product Isolation and Purification

Q5: What is a reliable method for isolating and purifying 2-cyclohexylmandelic acid?

A5: Proper workup and purification are essential for obtaining a high-purity product.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® or a similar filter aid to remove the solid catalyst. As mentioned, perform this under an inert atmosphere if possible.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction (if necessary): If the reaction was performed in an acidic solvent like acetic acid, the residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove any residual acid.

-

Crystallization: 2-Cyclohexylmandelic acid is a solid at room temperature. Crystallization is an effective purification method. Toluene is a solvent that has been used for the crystallization of this compound.[10] The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals.

-

Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Experimental Protocol: Hydrogenation of Mandelic Acid using Rh/C

This protocol provides a starting point for the synthesis of 2-cyclohexylmandelic acid.

Materials:

-

Mandelic acid

-

5% Rhodium on carbon (Rh/C), 50% wet

-

Ethanol (or another suitable solvent)

-

Hydrogen gas

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Filtration apparatus (with Celite®)

Procedure:

-

Reactor Setup: To a clean and dry hydrogenation vessel, add mandelic acid (1.0 eq).

-

Catalyst Addition: In a separate container, weigh the 5% Rh/C catalyst (e.g., 2 mol% Rh). Note: Account for the 50% water content. Add the catalyst to the reaction vessel.

-

Solvent Addition: Add ethanol to the vessel to dissolve the mandelic acid (concentration will depend on the scale, a starting point is 0.1-0.5 M).

-

System Purge: Seal the reactor and purge the system with an inert gas (nitrogen or argon) three times to remove air.

-

Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 5 bar) with hydrogen.

-

Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 70 °C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction can also be monitored by taking small aliquots (after carefully depressurizing and purging with inert gas) and analyzing them by TLC, GC, or LC-MS.

-

Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-cyclohexylmandelic acid by crystallization from a suitable solvent system.

Safety Precautions:

-

Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

-

Hydrogenation catalysts can be pyrophoric. Handle with care, preferably under an inert atmosphere.

-

Pressurized reaction vessels should be regularly inspected and operated within their pressure limits. Always consult the manufacturer's instructions.

References

- Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study.

- Stone, H. D., & Weidman, S. W. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Environmental Science: Processes & Impacts, 21(5), 826-836.

- Cederbaum, F., Lamberth, C., Malan, C., Naud, F., Spindler, F., Studer, M., & Blaser, H. U. (2004). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis.

-

Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study. Semantic Scholar. [Link]

- Li, F. F., et al. (2016). Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. Chemical Papers, 70(8), 1034-1041.

- Wang, J., et al. (2020). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Biotechnology for Biofuels, 13(1), 1-13.

-

Blaser, H. U., et al. (2004). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis. Request PDF. [Link]

- Michalska, K., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences, 23(15), 8693.

- Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. (2015).

-

Hydrogenation troubleshooting. (2023). Reddit. [Link]

- Dell'Anna, M. M., Gallo, V., Mastrorilli, P., & Romanazzi, G. (2010). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Molecules, 15(5), 3311-3318.

- Temme, J. (n.d.). Question 52: What approaches are effective for you to reduce aromatic levels in the ULSD product streams? American Fuel & Petrochemical Manufacturers.

- Zhang, Y., et al. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts.

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

- Xu, Q., et al. (1995). A New Rhodium Catalyst: Formation of [Rh(CO)4]+ in Concentrated Sulfuric Acid and Its Application to Carbonylation of Olefins. Organometallics, 14(7), 3022-3024.

- Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. (2020). SciSpace.

- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024).

- Bergman, R. G. (2004). Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. Department of Chemistry and Chemical Biology, University of California, Berkeley.

- Puskas, I. (1984). Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid.

- Mariscal, R., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Green Chemistry, 22(6), 1957-1967.

- Reduction/Hydrogenation of Arom

- Kakiuchi, F., & Murai, S. (2002). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. Accounts of Chemical Research, 35(10), 826-834.

- Uslu, H., & Salt, Y. (2021). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Processes, 9(11), 1989.

- Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2004).

-

Tom's Lab. (2019, February 18). Preparing 5% Palladium on Carbon Catalyst. YouTube. [Link]

- Uslu, H., & Salt, Y. (2021). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. PMC - NIH.

- Ionization of Aqueous Mandelic Acid: Conductance and Thermodynamics. (n.d.). SciSpace.

-

Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). PMC.

-

Palladium on carbon. (n.d.). Wikipedia. [Link]

- Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temper

- Mandelic acid purification involving production of complex alkali metal salts thereof. (1951).

Sources

- 1. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 8. Question 52: What approaches are effective for you to reduce aromatic levels in the ULSD product streams? | American Fuel & Petrochemical Manufacturers [afpm.org]

- 9. mdpi.com [mdpi.com]

- 10. CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Catalyst Poisoning in Cyclohexylmandelic Acid Production

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cyclohexylmandelic acid. The production of this valuable compound often relies on the catalytic hydrogenation of mandelic acid or its derivatives, a process susceptible to catalyst poisoning. This guide provides in-depth troubleshooting advice, diagnostic protocols, and preventative measures to address common challenges encountered during these sensitive chemical transformations. Our approach is rooted in a deep understanding of catalytic processes to not only solve immediate issues but also to foster a proactive approach to catalyst management.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction for the synthesis of cyclohexylmandelic acid has stalled or is significantly slower than expected. What are the likely causes?

A sudden drop in reaction rate or a complete halt is a classic symptom of catalyst deactivation. The primary culprit in such scenarios is often catalyst poisoning, where impurities in the reaction system adsorb to the active sites of the catalyst, rendering them ineffective. Other potential causes include poor hydrogen dispersion, incorrect catalyst loading, or suboptimal reaction conditions. However, poisoning should be the first suspect, especially if the reaction was previously successful with the same setup.

Q2: What are the most common catalyst poisons I should be aware of when synthesizing cyclohexylmandelic acid?

The catalysts typically employed for the hydrogenation of the aromatic ring in mandelic acid derivatives, such as Palladium on Carbon (Pd/C) and Rhodium on Alumina (Rh/Al₂O₃), are highly susceptible to certain chemical species. These poisons can originate from starting materials, solvents, or even the reaction apparatus itself.

Common Catalyst Poisons:

-

Sulfur Compounds: Thiophenes, thiols, and sulfoxides are potent poisons for noble metal catalysts. Even trace amounts can lead to significant deactivation. These can be present as impurities in the mandelic acid or phenylglyoxylic acid starting materials.

-

Nitrogen Compounds: Amines, amides, and other nitrogen-containing heterocycles can act as inhibitors by strongly coordinating to the metal surface.[1]

-

Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.

-

Carbon Monoxide (CO): Often an impurity in the hydrogen gas supply, CO can strongly adsorb onto the catalyst's active sites.

-

Halides: Both organic and inorganic halides can deactivate the catalyst.

Q3: How can I determine if my catalyst is poisoned and identify the specific poison?

A systematic approach is crucial for diagnosing catalyst poisoning. This typically involves a combination of reaction monitoring and analytical testing.

Diagnostic Workflow:

-

Reaction Monitoring: A significant deviation from the expected reaction profile (e.g., hydrogen uptake rate, temperature profile) is the first indication.

-

Control Experiment: Run the reaction with a fresh batch of catalyst and purified starting materials under identical conditions. If the reaction proceeds normally, it strongly suggests the original catalyst or reagents were contaminated.

-

Starting Material Analysis: Analyze your mandelic acid or phenylglyoxylic acid starting material for potential poisons. Pharmaceutical-grade mandelic acid, for instance, should have impurity levels below 0.5%.[2]

-

Catalyst Analysis: If poisoning is suspected, the spent catalyst can be analyzed to identify the poison.

| Analytical Technique | Target Poison | Description |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Heavy Metals (Pb, Hg, As) | Highly sensitive technique for detecting trace metal contaminants on the catalyst surface. |

| Combustion Analysis / Multi-Element Scanning Thermal Analysis (MESTA) | Sulfur | Determines the total sulfur content in the catalyst.[3] |

| Kjeldahl Method | Nitrogen | A classic wet chemistry method to quantify the amount of nitrogen on the catalyst.[4][5][6][7] |

| X-ray Photoelectron Spectroscopy (XPS) | Various | A surface-sensitive technique that can identify the elemental composition and chemical state of elements on the catalyst surface. |

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Diagnosing Catalyst Poisoning

This protocol outlines a systematic approach to confirm and identify the source of catalyst poisoning.

Experimental Protocol:

-

Establish a Baseline: Using a new, trusted batch of catalyst and high-purity starting materials and solvents, run the hydrogenation reaction under standard conditions. Carefully record the reaction kinetics (e.g., hydrogen uptake over time). This serves as your benchmark for a successful reaction.

-

Test the Suspect Catalyst: Under identical conditions to the baseline experiment, run the reaction with the catalyst you suspect is poisoned. A significantly slower reaction rate compared to the baseline is a strong indicator of deactivation.

-

Test the Suspect Starting Material: Using a fresh catalyst, run the reaction with the batch of mandelic acid (or derivative) that was used in the failed reaction. If the reaction is slow, the starting material is the likely source of the poison.

-

Isolate the Poison: If the starting material is implicated, it needs to be purified. Recrystallization or passing a solution of the starting material through a bed of activated carbon can remove many common organic impurities. Rerun the reaction with the purified material and a fresh catalyst.

-

Analyze the Poisoned Catalyst: Send a sample of the deactivated catalyst for elemental analysis (ICP-MS for metals, combustion analysis for sulfur) to confirm the identity of the poison.

Proactive Measures and Catalyst Regeneration

Q4: How can I prevent catalyst poisoning in my future experiments?

A proactive approach is the most effective way to manage catalyst performance and ensure reproducible results.

Preventative Strategies:

-

High-Purity Reagents: Always use the highest purity starting materials and solvents available. If in doubt, purify them before use.

-

Inert Atmosphere: Ensure your reaction setup is free from air leaks. Use techniques like flushing the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Gas Purity: Use high-purity hydrogen gas. If the source is questionable, use an in-line gas purifier to remove traces of oxygen, water, and carbon monoxide.

-

Dedicated Glassware: Use glassware exclusively for hydrogenation reactions to avoid cross-contamination.

-

Guard Beds: For larger-scale reactions or when using feedstocks with known impurities, a guard bed of a less expensive adsorbent material can be placed upstream of the catalyst bed to trap poisons.

Q5: My catalyst is confirmed to be poisoned. Can it be regenerated?

In many cases, yes. The appropriate regeneration method depends on the nature of the poison and the catalyst.

Regeneration Protocols:

For Sulfur-Poisoned Palladium on Carbon (Pd/C):

-

Oxidative Treatment: Sulfur can often be removed by oxidation.

-

Carefully filter the catalyst from the reaction mixture.

-

Wash the catalyst thoroughly with a solvent in which the sulfur compound is soluble, followed by deionized water.

-

Create a slurry of the catalyst in deionized water.

-

Slowly add a dilute solution of hydrogen peroxide (e.g., 3-5 wt%) to the slurry while stirring.[8] The reaction can be exothermic, so proceed with caution.

-

Stir for several hours at room temperature.

-

Filter the catalyst, wash extensively with deionized water, and dry under vacuum.

-

Before reuse, the catalyst will need to be re-reduced, typically by heating under a hydrogen atmosphere.

-

-

High-Temperature Hydrogen Treatment: For some sulfur-poisoned palladium catalysts, treatment with pure hydrogen at elevated temperatures can be effective.[9]

For Nitrogen Compound-Poisoned Rhodium on Alumina (Rh/Al₂O₃):

-

Solvent Washing: If the poisoning is due to reversibly adsorbed organic amines, a thorough washing procedure may be sufficient.

-

Filter the catalyst.

-

Wash repeatedly with a solvent that is a good solvent for the suspected nitrogen-containing poison.

-

Follow with a wash using a non-polar solvent (e.g., hexane) to remove residual washing solvent.

-

Dry the catalyst under vacuum.

-

-

Acid Washing (Use with Caution): For more strongly bound basic poisons, a dilute acid wash can be effective. However, this can also damage the catalyst support or the metal nanoparticles, so it should be used as a last resort and with careful optimization.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical flow for troubleshooting catalyst poisoning in cyclohexylmandelic acid production.

Caption: Troubleshooting workflow for catalyst poisoning.

References

-

Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

-

Business Research Insights. (2024). Mandelic Acid Market Size, Growth | Global Report. [Link]

-

Tranfo, G., et al. (2019). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. ResearchGate. [Link]

-

Barbier, J., Lamy-Pitara, E., Marecot, P., Boitiaux, J. P., Cosyns, J., & Verna, F. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(16), 2861-2866. [Link]

-

Gremminger, P., et al. (2018). Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. Applied Catalysis B: Environmental, 237, 87-97. [Link]

-

Scirè, S., et al. (2011). Deactivation and regeneration of Pt/Al2O3 catalysts during the hydrodechlorination of carbon tetrachloride. Applied Catalysis B: Environmental, 102(1-2), 1-8. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylglyoxylic Acid. PubChem. [Link]

-

Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

-

Chow, J. C., et al. (2015). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

-

Johnson, J. B., & Rovis, T. (2008). Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. PubMed Central. [Link]

- Google Patents. (n.d.).

-

American Oil Chemists' Society. (2022). Hydrogenation in Practice. [Link]

-

de la Puente, G. L., & Sedran, U. A. (2015). Deoxygenation of m‑Cresol: Deactivation and Regeneration of Pt/γ- Al2O3 Catalysts. CONICET. [Link]

-

Li, G., et al. (2019). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ResearchGate. [Link]

-

DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]

-

Pividori, M. I. (n.d.). A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. [Link]

-

Du, G., et al. (2010). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

-

Learn. (n.d.). What Is the Role of Rhodium Specifically in the Reduction Process? [Link]

-

Wang, H., et al. (2022). Highly Dispersed Pd Clusters in Zeolite USY for Effective Hydrogenation of Naphthalene. MDPI. [Link]

-

Global Substance Registration System. (n.d.). PHENYLGLYOXYLIC ACID. [Link]

- Google Patents. (n.d.).

-

Kinnunen, N. M., et al. (2017). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Catalysis Science & Technology, 7(18), 4015-4019. [Link]

-

Intertek. (n.d.). Catalyst Poisoning Testing. [Link]

-

Materials Advances (RSC Publishing). (2021). The effect of nitrogen on the synthesis of porous carbons by iron-catalyzed graphitization. [Link]

-

Jalon. (n.d.). A Complete Guide on How to Regenerate Activated Alumina. [Link]

-

Healthmatters.io. (n.d.). Phenylglyoxylic Acid (PGO) - Toxic Non-Metal Chemical Profile. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. [Link]

-

Leslie, J. M. (2020, March 31). Alkyne hydrogenation with poisoned catalyst example [Video]. YouTube. [Link]

-

Sajiki, H., et al. (2007). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. ResearchGate. [Link]

-

Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

-

China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. [Link]

-

Custom Market Insights. (2024). Global Mandelic Acid Market Size, Trends, Share 2033. [Link]

-

Maximize Market Research. (2024). Mandelic Acid Market: Industry Analysis 2032. [Link]

-

Journal of Materials Chemistry Blog. (2025, June 20). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. businessresearchinsights.com [businessresearchinsights.com]

- 3. jelsciences.com [jelsciences.com]

- 4. isabelpividori.net [isabelpividori.net]

- 5. msesupplies.com [msesupplies.com]

- 6. itwreagents.com [itwreagents.com]

- 7. lcms.cz [lcms.cz]

- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]

- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohexylmandelic Acid Reactions

Welcome to the technical support center for navigating the challenges associated with 2-Cyclohexylmandelic acid reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance-related issues during their synthetic work with this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve your desired outcomes.

The bulky cyclohexyl group attached to the alpha-carbon of mandelic acid introduces significant steric hindrance, which can impede the approach of nucleophiles and other reactants to the carboxylic acid and hydroxyl functionalities.[1][2] This often leads to sluggish or incomplete reactions, necessitating carefully designed strategies to overcome these steric barriers. This guide will walk you through common problems and their solutions, grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Issue 1: Low Yield in Esterification Reactions, Especially with Bulky Alcohols

Question: I am attempting to esterify 2-Cyclohexylmandelic acid with a secondary or tertiary alcohol, and I am consistently obtaining low yields, with a significant amount of unreacted starting material. What's going wrong and how can I improve my yield?

Answer: This is a classic case of steric hindrance. The bulky cyclohexyl group on the acid and the alkyl groups on the alcohol create a crowded environment around the reactive centers, making it difficult for the nucleophilic attack of the alcohol on the carboxyl group to occur.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Insufficient Activation of the Carboxylic Acid | Standard acid catalysis (e.g., H₂SO₄, TsOH) may not be sufficient to overcome the high activation energy barrier imposed by steric hindrance. | 1. Use a more potent coupling reagent: Instead of direct acid catalysis, convert the carboxylic acid into a more reactive intermediate. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-dimethylaminopyridine) are highly effective.[3][4] 2. Convert to an Acid Chloride: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the highly reactive acid chloride, which will then react more readily with the hindered alcohol. |

| Unfavorable Reaction Equilibrium | Esterification is a reversible reaction.[5][6] The water produced can hydrolyze the ester back to the starting materials, especially in slow, sterically hindered reactions. | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. 2. Use a Large Excess of the Alcohol: While not always cost-effective, using the alcohol as the solvent can drive the equilibrium towards the product side (Le Chatelier's principle). |

| Suboptimal Reaction Conditions | Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier. | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy for the reaction to proceed.[7] Monitor for potential side reactions or degradation. 2. Consider Microwave Synthesis: Microwave irradiation can often accelerate sterically hindered reactions by providing rapid and uniform heating. |

Issue 2: Failed or Low-Yield Amide Coupling Reactions

Question: My attempt to couple 2-Cyclohexylmandelic acid with a primary or secondary amine is resulting in very low conversion to the desired amide. What strategies can I employ?

Answer: Similar to esterification, amide bond formation is also susceptible to steric hindrance. The nucleophilic amine struggles to approach the sterically shielded carbonyl carbon.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Low Reactivity of the Carboxylic Acid | The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient for sterically hindered substrates.[3] | 1. Utilize Modern Coupling Reagents: Employ powerful coupling reagents designed for hindered systems. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices for forming highly reactive OAt or OBt esters in situ.[8][9] These reagents are known to be effective even with sterically demanding amino acids.[10][11] 2. Formation of a Mixed Anhydride: Reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base (like N-methylmorpholine) generates a highly reactive mixed anhydride intermediate that readily couples with amines. |

| Base-Catalyzed Side Reactions | The use of strong, non-hindered bases can lead to deprotonation at the alpha-carbon, potentially causing side reactions or racemization. | 1. Use a Hindered Non-Nucleophilic Base: Employ a base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the coupling reaction without interfering with the primary reaction pathway. |

Issue 3: Difficulty in Achieving High Enantioselectivity in Kinetic Resolutions

Question: I am performing an enzymatic kinetic resolution of racemic 2-Cyclohexylmandelic acid, but the enantiomeric excess (ee) of the product and the remaining starting material is lower than expected. How can I improve the selectivity?

Answer: The bulky cyclohexyl group can sometimes be a poor fit for the active site of certain enzymes, leading to reduced enantioselectivity.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Suboptimal Enzyme Choice | The chosen enzyme may not have the ideal active site geometry to effectively differentiate between the two enantiomers of the sterically demanding substrate. | 1. Screen a Panel of Enzymes: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other hydrolases to find one with a suitable active site for your substrate. 2. Consider Enzyme Immobilization: Immobilized enzymes can sometimes exhibit different or improved selectivity and stability.[12] |

| Unfavorable Reaction Conditions | Solvent, temperature, and pH can significantly influence enzyme activity and selectivity. | 1. Optimize the Solvent System: The choice of organic solvent in a biphasic system can impact how the substrate interacts with the enzyme.[12] Screen various non-polar solvents. 2. Fine-tune Temperature and pH: Systematically vary the reaction temperature and the pH of the aqueous buffer to find the optimal conditions for enantioselectivity.[13] |

| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme, slowing down the reaction and affecting the resolution. | 1. Continuous Flow Systems: Employ a continuous flow reactor where the product is constantly removed from the reaction zone, preventing enzyme inhibition.[12] |

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the steric hindrance in 2-Cyclohexylmandelic acid?

A1: The steric hindrance arises from the three-dimensional arrangement of atoms.[2] The cyclohexyl group, with its chair and boat conformations, is a bulky, non-planar substituent. It is directly attached to the stereocenter (the alpha-carbon), which is adjacent to the reactive carboxylic acid group. This proximity means the cyclohexyl ring effectively shields the carbonyl carbon from the approach of incoming nucleophiles, increasing the energy of the transition state and slowing down the reaction.[1][14]